N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its pharmacological versatility. The 1,3,4-thiadiazole core is substituted with a butylsulfonyl group at position 5 and an acetamide-linked 4-methoxyphenyl moiety at position 2. This structure aligns with derivatives reported to exhibit anticonvulsant, antitumor, and enzyme inhibitory activities . The 4-methoxyphenyl group is critical for enhancing lipophilicity and binding affinity to biological targets, while the sulfonyl substituent may influence solubility and metabolic stability .
Properties
Molecular Formula |
C15H19N3O4S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-4-9-24(20,21)15-18-17-14(23-15)16-13(19)10-11-5-7-12(22-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19) |
InChI Key |
HDRREHDEROOWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the thiadiazole core . The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with acetamides. The general synthetic route includes:
- Step 1 : Formation of the thiadiazole ring through the reaction of thiosemicarbazide with an appropriate carbonyl compound.
- Step 2 : Introduction of the butylsulfonyl group via sulfonation reactions.
- Step 3 : Coupling with 4-methoxyphenyl acetamide to yield the final product.
This multi-step synthesis allows for the introduction of various substituents that can modulate the compound's biological properties.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds containing thiadiazole rings have been shown to possess significant antimicrobial properties. Studies indicate that such compounds can inhibit bacterial growth and exhibit antifungal effects due to their ability to disrupt microbial cell walls or interfere with metabolic pathways .
- Anticancer Properties : Thiadiazole derivatives are being investigated for their potential anticancer effects. Research has demonstrated that certain modifications can enhance cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Agricultural Applications
The herbicidal activity of thiadiazole derivatives is well-documented. This compound can be used as an effective herbicide due to its selective action against specific weed species while minimizing harm to crops. The compound's mechanism typically involves disrupting photosynthesis or inhibiting specific metabolic pathways in target plants .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology demonstrated that a series of thiadiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of a sulfonamide group significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
Research conducted on a related thiadiazole compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic role in cancer treatment .
Case Study 3: Herbicidal Action
Field trials conducted with thiadiazole-based herbicides indicated effective control over various weed species without adversely affecting crop yield. This highlights the potential for integrating such compounds into sustainable agricultural practices .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole moiety is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . Additionally, the compound may interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following table compares the target compound with key analogs from literature:
Key Observations:
Substituent Diversity: The target compound’s butylsulfonyl group distinguishes it from acetyl (11a), thiophene-carbonyl (11f), or unmodified phenyl () substituents. The 4-methoxyphenyl-acetamide moiety is shared with anticonvulsant compounds (e.g., ), suggesting a role in modulating CNS activity.
Melting Points :
Physicochemical and Spectroscopic Comparisons
Spectroscopy :
- IR spectra of analogs (e.g., 11a, 11f) show peaks for C=O (~1655–1693 cm⁻¹) and C≡N (~2199 cm⁻¹) . The target compound’s butylsulfonyl group would introduce S=O stretches (~1350–1150 cm⁻¹).
- NMR data for 4-methoxyphenyl analogs () report aromatic protons at δ 6.8–7.8 ppm, consistent with the target compound’s expected signals.
Biological Activity
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for a variety of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 314.41 g/mol. Its structure includes a thiadiazole ring and a methoxyphenyl group, contributing to its reactivity and biological properties.
Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | Contributes to diverse biological activities |
| Methoxyphenyl Group | Enhances lipophilicity and potential interactions |
| Butylsulfonyl Moiety | May influence solubility and stability |
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial activity. For instance, compounds similar to this compound have been reported to exhibit antibacterial and antifungal properties. In vitro studies indicate that these compounds can inhibit the growth of various pathogens at low concentrations, making them candidates for further development as antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, one study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and PC3 (prostate cancer). The results demonstrated that certain derivatives induced apoptosis in cancer cells by modulating key proteins involved in cell survival pathways .
The following table summarizes findings from various studies on the cytotoxic effects of thiadiazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 15 | Induces apoptosis via Bax/Bcl-2 modulation |
| Compound B | PC3 | 20 | Inhibits VEGFR-2 phosphorylation |
| This compound | SHSY-5Y | TBD | TBD |
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could be beneficial for treating conditions such as arthritis or other inflammatory diseases .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various thiadiazole derivatives against human cancer cell lines, it was found that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapy agents. The study utilized assays like MTT and Western blot analysis to confirm the induction of apoptosis in treated cells .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study explored how modifications in the thiadiazole structure affected biological activity. The findings indicated that the presence of specific functional groups significantly influenced both the potency and selectivity of these compounds against different cancer cell lines .
Q & A
Basic: What synthetic routes and optimization strategies are recommended for preparing this compound?
Methodological Answer:
- Stepwise Synthesis : Utilize nucleophilic substitution or condensation reactions between thiadiazole precursors and acetamide derivatives. For example, describes coupling reactions using sulfonyl chlorides and thiadiazole intermediates in dimethyl sulfoxide (DMSO) with N-ethylmorpholine as a base .
- Optimization Variables :
- Temperature : Reactions often proceed at 50–90°C (e.g., observed exothermic HCl release at 56–78°C) .
- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates.
- Catalysts : Use triethylamine or pyridine to neutralize acidic byproducts.
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization (e.g., achieved 15% yield via crystallization from i-PrOH) .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign peaks to thiadiazole protons (δ 7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) (e.g., resolved aromatic protons at δ 7.98–8.30 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., validated compounds via HRMS) .
- Crystallography : Single-crystal X-ray diffraction (e.g., resolved dihedral angles in thiadiazole-acetamide analogs) .
Advanced: How can contradictions in biological activity data for thiadiazole derivatives be resolved?
Methodological Answer:
- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, highlights how chloro/methoxy groups modulate pyrimidine-based activity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs, cross-referenced with experimental IC50 values .
Advanced: What experimental design (DoE) strategies optimize synthesis and bioactivity evaluation?
Methodological Answer:
- Design of Experiments (DoE) :
- Variables : Test temperature, solvent polarity, and stoichiometry (e.g., used DoE to optimize flow chemistry parameters) .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield/purity.
- High-Throughput Screening (HTS) : Use microplate readers for parallel bioactivity testing (e.g., evaluated sulfonamide derivatives in cytotoxicity assays) .
Advanced: How do electron-withdrawing groups (e.g., butylsulfonyl) influence reactivity and stability?
Methodological Answer:
- Reactivity : The butylsulfonyl group increases electrophilicity at the thiadiazole core, facilitating nucleophilic attacks (e.g., observed enhanced reactivity in bis-thiadiazole syntheses) .
- Stability : Assess hydrolytic stability via accelerated degradation studies (pH 1–13 buffers, 37°C). Monitor by HPLC (e.g., tracked decomposition via TLC) .
Basic: What in vitro assays evaluate biological activity for this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations (e.g., evaluated pyrazolo-pyrimidinone analogs) .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) per CLSI guidelines .
Advanced: What strategies improve bioavailability of thiadiazole-acetamide derivatives?
Methodological Answer:
- Physicochemical Modifications :
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP >5 (e.g., modified sulfonamide solubility) .
- Prodrug Design : Mask polar groups with ester linkages for enhanced absorption.
- Formulation : Nanoemulsions or liposomal encapsulation (e.g., reported solubility >61.3 µg/mL for a sulfonamide analog) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
